An In-depth Technical Guide to 4-Acetyl-6-chloronicotinic Acid
An In-depth Technical Guide to 4-Acetyl-6-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
A Note on the Subject Compound
As of the latest data available, specific experimental findings for 4-Acetyl-6-chloronicotinic acid (CAS 1314040-69-1) are not extensively documented in publicly accessible scientific literature. This guide, therefore, has been meticulously constructed by leveraging established knowledge of structurally analogous compounds, primarily 6-chloronicotinic acid and related substituted pyridines. The principles of organic chemistry and medicinal chemistry are applied to infer the properties, synthesis, and potential applications of the title compound. This document is intended to serve as a foundational resource to guide future research and development efforts.
Introduction: The Significance of Substituted Nicotinic Acids
Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery. The pyridine carboxylic acid motif is present in numerous pharmaceuticals and biologically active compounds, influencing their pharmacokinetic and pharmacodynamic profiles.[1] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's properties, such as its binding affinity to biological targets, metabolic stability, and solubility.
The subject of this guide, 4-Acetyl-6-chloronicotinic acid, incorporates three key functional groups: a carboxylic acid, a chloro group, and an acetyl group. Each of these imparts distinct electronic and steric characteristics that are likely to influence its chemical reactivity and biological activity. The chloro substituent, an electron-withdrawing group, can modulate the pKa of the carboxylic acid and the overall electron density of the pyridine ring. The acetyl group, a ketone, introduces a potential site for hydrogen bonding and further chemical modification.
This guide will provide a comprehensive overview of the inferred properties of 4-Acetyl-6-chloronicotinic acid, its likely synthetic pathways, and its potential as a building block in the development of novel therapeutics.
Physicochemical Properties: An Extrapolated Profile
The physicochemical properties of 4-Acetyl-6-chloronicotinic acid are predicted based on the known data for 6-chloronicotinic acid.[2][3][4][5] The presence of the acetyl group is expected to increase the molecular weight and may influence the melting point and solubility.
Table 1: Predicted Physicochemical Properties of 4-Acetyl-6-chloronicotinic acid
| Property | Predicted Value | Basis of Prediction |
| CAS Number | 1314040-69-1 | |
| Molecular Formula | C8H6ClNO3 | Based on chemical name |
| Molecular Weight | 199.59 g/mol | Calculated from molecular formula |
| Appearance | Off-white to yellow crystalline powder | Analogy to 6-chloronicotinic acid[5] |
| Melting Point | Likely higher than 190-192 °C | The melting point of 6-chloronicotinic acid is 190-192 °C (dec.).[2] The addition of an acetyl group would likely increase the melting point due to increased molecular weight and potential for intermolecular interactions. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol | Based on the properties of similar organic acids. |
| pKa | The pKa of the carboxylic acid is expected to be influenced by the electron-withdrawing effects of both the chloro and acetyl groups. |
Synthesis and Reactivity: A Proposed Pathway
A plausible synthetic route to 4-Acetyl-6-chloronicotinic acid would likely start from a more readily available precursor, such as 6-chloronicotinic acid. The introduction of the acetyl group at the 4-position of the pyridine ring is a key transformation.
Proposed Synthetic Workflow
A potential synthetic strategy could involve the protection of the carboxylic acid, followed by a Friedel-Crafts-type acylation or a related cross-coupling reaction to introduce the acetyl group.
Caption: Proposed synthetic workflow for 4-Acetyl-6-chloronicotinic acid.
Experimental Protocol: A Hypothetical Approach
Step 1: Esterification of 6-Chloronicotinic Acid
-
Suspend 6-chloronicotinic acid in an appropriate alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture and extract the ester with a suitable organic solvent.
-
Purify the ester by column chromatography or recrystallization.
Step 2: Acetylation of the Protected 6-Chloronicotinic Acid
-
Method A: Friedel-Crafts Acylation: This reaction is typically challenging on electron-deficient pyridine rings. However, under forcing conditions with a strong Lewis acid catalyst, it might be feasible.
-
Method B: Metal-Catalyzed Cross-Coupling: A more modern and likely successful approach would involve converting the 4-position into a suitable handle for cross-coupling (e.g., a bromo or iodo group) followed by a reaction with an acetylating agent in the presence of a palladium or other transition metal catalyst.
Step 3: Hydrolysis of the Ester
-
Dissolve the protected 4-acetyl-6-chloronicotinic acid derivative in a mixture of water and a co-solvent (e.g., THF or methanol).
-
Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the final product, 4-Acetyl-6-chloronicotinic acid.
Applications in Drug Discovery: Exploring the Potential
Derivatives of nicotinic acid are known to interact with a variety of biological targets, including enzymes and receptors.[1] The specific substitution pattern of 4-acetyl-6-chloronicotinic acid suggests several avenues for its application in drug discovery.
-
Enzyme Inhibition: The carboxylic acid moiety can act as a key binding element (e.g., forming salt bridges or hydrogen bonds) in the active site of enzymes. The acetyl and chloro groups can provide additional interactions and influence the selectivity and potency of the inhibitor.
-
Receptor Modulation: Nicotinic acetylcholine receptors (nAChRs) are a major class of receptors in the central and peripheral nervous systems. While the endogenous ligand is acetylcholine, a wide range of synthetic ligands based on the pyridine scaffold have been developed as modulators of these receptors.[6]
-
Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of a library of more complex molecules. The carboxylic acid can be converted to amides, esters, or other functional groups, while the acetyl group can be further modified through reactions such as reduction, oxidation, or condensation.
Potential Signaling Pathway Involvement
Given the prevalence of nicotinic acid derivatives in neuroscience research, a hypothetical application could be in the modulation of neuronal signaling pathways. For instance, as a modulator of nAChRs, it could influence downstream signaling cascades involved in learning, memory, and attention.
Caption: Hypothetical signaling pathway involving a nAChR modulator.
Safety and Handling: A Precautionary Overview
Given the lack of specific toxicological data for 4-Acetyl-6-chloronicotinic acid, it is prudent to handle this compound with the same precautions as other chlorinated pyridine carboxylic acids. The safety data for 6-chloronicotinic acid indicates that it is an irritant.[2][7]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][10]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7][8]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2][7]
Spectral Data: Predicted Characteristics
While experimental spectra for 4-Acetyl-6-chloronicotinic acid are not available, we can predict the key features based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl protons of the acetyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the acetyl and carboxylic acid groups will appear at the downfield end of the spectrum.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the C=O stretching vibrations of the carboxylic acid and the ketone. There will also be characteristic peaks for the aromatic C-H and C=C bonds, as well as the C-Cl bond.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[11]
Conclusion: A Call for Further Investigation
4-Acetyl-6-chloronicotinic acid represents an intriguing, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry and materials science. This technical guide, by drawing upon the established knowledge of related compounds, provides a foundational framework for its synthesis, characterization, and application. It is our hope that this document will stimulate further research into this and other novel substituted nicotinic acids, ultimately leading to the discovery of new and valuable molecules.
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